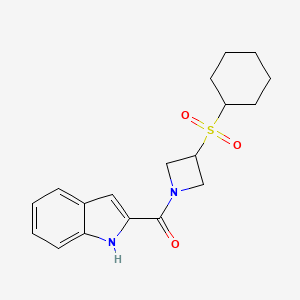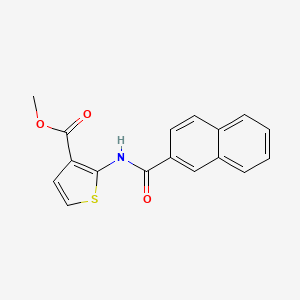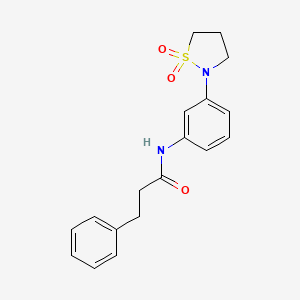![molecular formula C22H26N2O3 B2543841 1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 442650-33-1](/img/structure/B2543841.png)
1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one" is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazoline derivatives are synthesized through the reaction of chalcone derivatives with hydrazine hydrate, as demonstrated in the synthesis of similar compounds . These compounds are characterized by their dihydro-1H-pyrazol-1-yl)propan-1-one core structure, which can be further substituted with various aryl groups to alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves a 3+2 annulation method, where a chalcone derivative reacts with hydrazine hydrate in a suitable solvent, such as hot propanoic acid . For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involves the cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid under reflux conditions .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often confirmed using single crystal X-ray diffraction studies. These compounds can crystallize in various systems, such as monoclinic, with specific space groups and unit cell parameters . The crystal packing can be influenced by intermolecular interactions, including hydrogen bonds and π-π stacking interactions . Hirshfeld surface analysis is used to visually analyze these intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
Pyrazoline derivatives can participate in various chemical reactions due to their reactive centers. The presence of the pyrazoline ring and substituent groups allows for further chemical modifications, which can be used to synthesize a wide range of compounds with potential biological activities. The specific chemical reactions that these compounds undergo are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives are characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . These techniques provide information on the molecular composition, structure, and electronic properties of the compounds. Theoretical calculations, such as DFT, can be used to predict the electronic structure, including HOMO/LUMO energies and molecular electrostatic potential (MEP), which are compared with experimental data for validation . Additionally, these compounds are evaluated for their biological activities, such as antioxidant and antimicrobial properties, through various in vitro assays .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study described the synthesis and biological evaluation of a series of pyrazole chalcones, highlighting their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds were evaluated for their TNF-alpha and IL-6 inhibitory assays, DPPH free radical scavenging assay, and antimicrobial activities against pathogenic bacteria and fungi, demonstrating their potential as lead compounds for drug discovery studies (Bandgar et al., 2009).
Photophysical and Physicochemical Investigation
- Another study focused on the multi-step synthesis, photophysical, and physicochemical investigation of a novel pyrazoline heterocyclic D-π-A chromophore, highlighting its potential as a fluorescent chemosensor for the detection of Fe3+ metal ions. This research underscores the compound's utility in detecting and quantifying metal ions in various environments, showcasing its applicability in environmental and analytical chemistry (Khan, 2020).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents. These compounds demonstrated significant activity, with some showing higher anticancer activity than standard drugs like doxorubicin. This research highlights the compound's relevance in developing new therapeutics for cancer and infectious diseases (Hafez et al., 2016).
Inhibition of Steel Corrosion
- In the context of materials science, quinoxaline-based propanones related to the given chemical structure have been investigated as inhibitors of mild steel corrosion in hydrochloric acid. This study demonstrates the compound's application in industrial and engineering fields to protect metals against corrosion, contributing to longer lifespan and durability of metal structures (Olasunkanmi & Ebenso, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-15-7-9-16(10-8-15)19-14-18(23-24(19)22(25)6-2)17-11-12-20(26-3)21(13-17)27-4/h7-13,19H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOAFPGCPKCIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)
![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)
![(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate](/img/structure/B2543761.png)


![Methyl 4-((2-(diethylamino)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2543768.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2543769.png)
![methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2543770.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)


![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)
![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)
